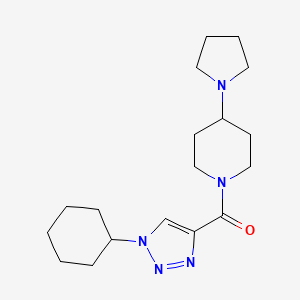
(1-Cyclohexyltriazol-4-yl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Cyclohexyltriazol-4-yl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone is a complex organic compound that features a triazole ring, a piperidine ring, and a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclohexyltriazol-4-yl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone typically involves multiple steps, including the formation of the triazole ring via “Click” chemistry and the subsequent attachment of the piperidine and pyrrolidine rings. One common method involves the use of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring . The piperidine and pyrrolidine rings are then introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
(1-Cyclohexyltriazol-4-yl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
(1-Cyclohexyltriazol-4-yl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase.
Biological Studies: The compound is studied for its cytotoxic activity against various cancer cell lines.
Industrial Applications: It is used in the development of new materials and as a building block for more complex molecules.
作用机制
The mechanism of action of (1-Cyclohexyltriazol-4-yl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access . The triazole ring is crucial for this binding due to its ability to form stable interactions with the enzyme’s active site residues .
相似化合物的比较
Similar Compounds
(1-Benzyl-1H-1,2,3-triazol-4-yl)-(piperazin-1-yl)methanone: Similar in structure but with a benzyl group instead of a cyclohexyl group.
(1-Aryl-1H-1,2,3-triazol-4-yl)methanone: Features an aryl group, offering different electronic properties.
Uniqueness
(1-Cyclohexyltriazol-4-yl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone is unique due to its combination of a cyclohexyl group with a triazole ring, which may enhance its binding affinity and specificity for certain biological targets .
属性
IUPAC Name |
(1-cyclohexyltriazol-4-yl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O/c24-18(17-14-23(20-19-17)16-6-2-1-3-7-16)22-12-8-15(9-13-22)21-10-4-5-11-21/h14-16H,1-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHCLYNAUHFQIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=C(N=N2)C(=O)N3CCC(CC3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
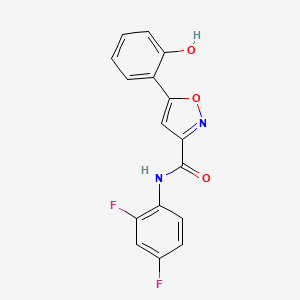
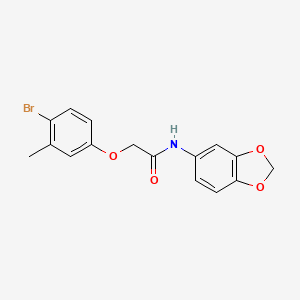
![ethyl 1-[(5-methyl-1H-indazol-3-yl)carbonyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B5970015.png)
![2-(1-cyclohexen-1-ylacetyl)-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5970022.png)
![[5-(5-methylfuran-2-yl)-1H-pyrazol-3-yl]-[3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl]methanone](/img/structure/B5970026.png)
![N-[[3-(3-chlorophenyl)-1-methylpyrazol-4-yl]methyl]-1-(1,4-dioxan-2-yl)-N-methylmethanamine](/img/structure/B5970028.png)
![N-[(2-ethoxyphenyl)methyl]-1-[1-[2-(4-methoxyphenyl)ethyl]piperidin-3-yl]-N-methylmethanamine](/img/structure/B5970029.png)
![N-cyclopropyl-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5970044.png)
![[7-(2-Chlorophenyl)-2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](morpholino)methanone](/img/structure/B5970052.png)
![2-[4-Hydroxy-5-methyl-1-(4-methylphenyl)-6-oxopyrimidin-2-yl]sulfanylacetamide](/img/structure/B5970063.png)
![4-biphenylyl[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone](/img/structure/B5970072.png)
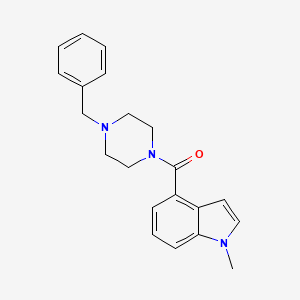
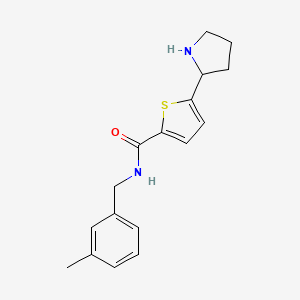
![1-(4-ethyl-1-piperazinyl)-3-(3-{[methyl(3-pyridinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5970099.png)
